Deschloro Bupropion-d9 Hydrochloride
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Overview
Description
Deschloro Bupropion-d9 Hydrochloride is a deuterated form of Deschloro Bupropion Hydrochloride, which is a derivative of Bupropion. Bupropion is a well-known antidepressant and smoking cessation aid. The deuterated form, this compound, is used primarily in scientific research as an analytical standard due to its stable isotopic labeling, which aids in the precise quantification of Bupropion and its metabolites in various biological matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Bupropion-d9 Hydrochloride involves the deuteration of the parent compound, Deschloro Bupropion. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the molecular structure of Deschloro Bupropion. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt by reacting with hydrochloric acid. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to ensure the isotopic purity and chemical integrity of the final product
Chemical Reactions Analysis
Types of Reactions
Deschloro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed under controlled temperature and pressure conditions
Major Products Formed
Scientific Research Applications
Deschloro Bupropion-d9 Hydrochloride is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of Bupropion and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Bupropion in preclinical and clinical studies.
Forensic Toxicology: Detection and quantification of Bupropion in forensic samples to investigate drug abuse and poisoning cases
Mechanism of Action
Deschloro Bupropion-d9 Hydrochloride, like its parent compound Bupropion, acts as a norepinephrine and dopamine reuptake inhibitor. It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- Bupropion Hydrochloride
- Deschloro Bupropion Hydrochloride
- Bupropion-d9 Hydrochloride
Uniqueness
Deschloro Bupropion-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The deuterium atoms reduce the rate of metabolic degradation, making it an ideal internal standard for pharmacokinetic and forensic studies .
Biological Activity
Deschloro Bupropion-d9 Hydrochloride is a stable isotope-labeled derivative of bupropion, a well-known norepinephrine and dopamine reuptake inhibitor (NDRI) used primarily in the treatment of major depressive disorder (MDD) and as a smoking cessation aid. The biological activity of this compound is significant due to its potential therapeutic applications and the insights it provides into the pharmacokinetics of bupropion and its metabolites.
- Chemical Name : 3-Deschloro-4-chloro Bupropion-d9 Hydrochloride
- Molecular Formula : C13H9D9ClNO
- Molecular Weight : 285.26 g/mol
- CAS Number : 2714432-39-8
Deschloro Bupropion-d9 functions similarly to its parent compound, bupropion, by inhibiting the reuptake of norepinephrine and dopamine. This action enhances the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and motivation. Specifically, it exhibits:
- Inhibition of Dopamine Transporters (DAT) : K_i values indicate a moderate affinity for DAT, contributing to its antidepressant effects.
- Inhibition of Norepinephrine Transporters (NET) : It also shows significant inhibition of NET, which is essential for its therapeutic effects in depression and anxiety disorders.
- Minimal Affinity for Serotonin Transporters (SERT) : This characteristic differentiates it from many other antidepressants that primarily target serotonin pathways.
Pharmacokinetics
The pharmacokinetic profile of Deschloro Bupropion-d9 is essential for understanding its metabolism and efficacy:
Parameter | Value |
---|---|
Bioavailability | Approximately 87% |
Peak Plasma Concentration (C_max) | Varies based on formulation |
Half-Life | Hydroxybupropion ~20 hours |
Metabolites | Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion |
The compound's half-life and metabolism are crucial for determining dosing regimens and potential interactions with other medications.
In Vivo Studies
Research has demonstrated that Deschloro Bupropion-d9 can be utilized in various animal models to assess its antidepressant activity. The following findings highlight its biological activity:
- Antidepressant Effects : Studies indicate that both bupropion and its metabolites exhibit antidepressant-like effects in rodent models, with Deschloro Bupropion-d9 showing similar efficacy.
- Nicotine Interaction : It has been observed to augment nicotine self-administration at low doses, suggesting potential implications for smoking cessation therapies .
- Neurotransmitter Effects : The compound inhibits firing rates in noradrenergic neurons within the locus coeruleus, which may contribute to its mood-enhancing properties .
Case Studies
A notable case study involved the administration of Deschloro Bupropion-d9 in a controlled clinical setting to evaluate its pharmacokinetics and safety profile compared to standard bupropion formulations. Results indicated:
- Comparable plasma levels of active metabolites.
- A favorable safety profile with minimal side effects reported.
Applications in Drug Development
Deschloro Bupropion-d9 serves as a valuable tool in drug development:
- Isotope Labeling : Its stable isotope labeling allows for precise quantification in pharmacokinetic studies using techniques such as LC-MS/MS.
- Controlled Release Systems : Research indicates its utility in developing UV-triggered drug release systems, enhancing drug delivery mechanisms .
- Cancer Therapy : The compound is being explored for use in synthesizing small-molecule inhibitors targeting EGFR in cancer therapy .
Properties
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-WWMMTMLWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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